-Methyl-2H-1,5-benzodioxepin-3(4H)-one finds use as a standard in scientific research related to fragrance analysis, particularly for marine scents. Due to its well-defined chemical structure and consistent aroma profile characterized by notes of seashore and watermelon, it serves as a reference point for evaluating the olfactory properties of synthetic fragrance formulations containing marine odorants. Researchers employ various chromatographic techniques to identify and quantify the presence of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one in these formulations, allowing for comparison with the standard and assessment of the overall fragrance profile [2, 3].
Watermelon ketone, scientifically known as Calone or methylbenzodioxepinone, is an organic compound with the chemical formula C10H10O3. It is characterized by its white crystalline appearance and has a melting point ranging from 37.0 to 41.0 °C and a boiling point of 91 °C at reduced pressure . Watermelon ketone is notable for its unique olfactory properties, often described as having a fresh, marine scent reminiscent of watermelon and sea breezes. It was first synthesized by Pfizer in 1966 and has since become a popular ingredient in the fragrance industry, particularly for creating aquatic and floral notes in perfumes .
Watermelon ketone contains a ketone carbonyl group and two ether linkages, which contribute to its reactivity in various chemical transformations. The compound can undergo several types of reactions including:
These reactions are essential for modifying the compound for various applications in the fragrance industry and beyond .
Several methods have been developed for synthesizing watermelon ketone, including:
These methods highlight the versatility and complexity involved in producing this compound.
The uniqueness of watermelon ketone lies in its specific combination of marine and fruity notes, making it particularly desirable for aquatic fragrances compared to its counterparts .
Irritant